molecular formula C10H20ClNO B1451472 3-(Cyclopentylmethoxy)pyrrolidine hydrochloride CAS No. 1185297-82-8

3-(Cyclopentylmethoxy)pyrrolidine hydrochloride

Cat. No.: B1451472
CAS No.: 1185297-82-8
M. Wt: 205.72 g/mol
InChI Key: MLOCXFYAJGEPKQ-UHFFFAOYSA-N
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Description

3-(Cyclopentylmethoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H20ClNO and a molecular weight of 205.73 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is characterized by the presence of a pyrrolidine ring substituted with a cyclopentylmethoxy group, making it a unique structure in its class.

Properties

IUPAC Name

3-(cyclopentylmethoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-2-4-9(3-1)8-12-10-5-6-11-7-10;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOCXFYAJGEPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylmethoxy)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with cyclopentylmethanol under specific conditions. The reaction is usually carried out in the presence of a suitable base and a solvent such as dichloromethane. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylmethoxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Cyclopentylmethoxy)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopentylmethoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopentylmethoxy)pyrrolidine
  • 3-(Cyclopentylmethoxy)pyrrolidine acetate
  • 3-(Cyclopentylmethoxy)pyrrolidine sulfate

Uniqueness

3-(Cyclopentylmethoxy)pyrrolidine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt form. This gives it distinct physicochemical properties and makes it particularly useful in certain biochemical applications .

Biological Activity

3-(Cyclopentylmethoxy)pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological applications, supported by relevant case studies and research findings.

Chemical Overview

  • Molecular Formula : C10H20ClNO
  • Molecular Weight : 205.73 g/mol
  • IUPAC Name : 3-(cyclopentylmethoxy)pyrrolidine; hydrochloride

The compound is synthesized through the reaction of pyrrolidine with cyclopentylmethanol, typically in the presence of a base and a solvent like dichloromethane. The final product is obtained as a hydrochloride salt, which enhances its solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The binding of this compound to these targets modulates their activity, leading to various biochemical effects. For example, it has been shown to influence enzyme-substrate interactions and protein-ligand binding dynamics .

Pharmacological Studies

Research indicates that pyrrolidine derivatives, including this compound, exhibit a range of pharmacological activities:

  • Antidiabetic Effects : A study demonstrated that modifications on the pyrrolidine scaffold could enhance agonistic activity towards G-protein coupled receptors (GPCRs) related to glucose metabolism .
  • Anticancer Properties : Certain derivatives have shown selective inhibition of estrogen receptors, suggesting potential applications in breast cancer treatment .
  • Neurological Applications : The compound may also act as an anticholinergic agent, affecting neurotransmitter systems involved in various neurological disorders .

Case Studies

  • Enzyme Inhibition : In vitro studies revealed that specific derivatives of pyrrolidine showed nanomolar activity against various kinases, indicating their potential as therapeutic agents for diseases like cancer .
  • Receptor Binding Assays : Comparative studies on receptor binding affinities highlighted that certain stereoisomers of pyrrolidine derivatives exhibited significantly higher binding affinities at muscarinic receptors compared to conventional anticholinergic drugs. This suggests enhanced selectivity and potency for therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameKey ActivityBinding Affinity (pKi)
This compoundAntidiabetic, AnticancerVaries by derivative
Pyrrolidine CarboxamidesAntituberculosisHigh (specific derivatives)
Stereoisomers of N-substituted pyrrolidinesAnticholinergic6.0–9.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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